molecular formula C14H13NO B14366386 N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide CAS No. 93885-35-9

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide

Katalognummer: B14366386
CAS-Nummer: 93885-35-9
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: KIAIYZQSHHEMSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenylbicyclo[221]hepta-2,5-diene-2-carboxamide is a compound that belongs to the bicyclic amide family It is characterized by a bicyclo[221]hepta-2,5-diene core structure with a phenyl group and a carboxamide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[2.2.1]hepta-2,5-diene: A structurally related compound without the phenyl and carboxamide groups.

    N-Phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxamide: A positional isomer with the carboxamide group at a different position.

    2,5-Norbornadiene: A simpler bicyclic compound used in various chemical reactions.

Uniqueness

N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

93885-35-9

Molekularformel

C14H13NO

Molekulargewicht

211.26 g/mol

IUPAC-Name

N-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide

InChI

InChI=1S/C14H13NO/c16-14(15-12-4-2-1-3-5-12)13-9-10-6-7-11(13)8-10/h1-7,9-11H,8H2,(H,15,16)

InChI-Schlüssel

KIAIYZQSHHEMSC-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC1C(=C2)C(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.